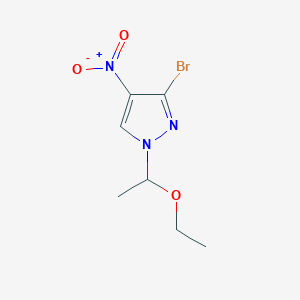
2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-ethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-ethylphenyl)acetamide, also known as DAA, is a synthetic compound that has been studied for its potential use in scientific research. DAA belongs to the class of compounds called phenylacetamides, which are known to have various biological activities.
Wirkmechanismus
The exact mechanism of action of 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-ethylphenyl)acetamide is not fully understood, but it is believed to act as a modulator of GPCRs. GPCRs are involved in various physiological processes, including neurotransmission, hormone secretion, and immune response. By modulating GPCRs, 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-ethylphenyl)acetamide may have an effect on these processes.
Biochemical and Physiological Effects:
2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-ethylphenyl)acetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-ethylphenyl)acetamide can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In vivo studies have shown that 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-ethylphenyl)acetamide can reduce inflammation and oxidative stress, as well as improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-ethylphenyl)acetamide in lab experiments is its high affinity and selectivity for certain GPCRs, which makes it a promising candidate for drug discovery. Additionally, 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-ethylphenyl)acetamide has been shown to have low toxicity in vivo, which is important for its potential use in humans. One limitation of using 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-ethylphenyl)acetamide in lab experiments is its limited solubility in water, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-ethylphenyl)acetamide. One direction is to further investigate its potential use as a ligand for GPCRs and its effect on various physiological processes. Another direction is to study its potential use in cancer research and its mechanism of action in inhibiting cancer cell growth. Additionally, further studies are needed to optimize the synthesis method of 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-ethylphenyl)acetamide and improve its solubility in water.
In conclusion, 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-ethylphenyl)acetamide is a synthetic compound that has been studied for its potential use in scientific research. Its high affinity and selectivity for certain GPCRs make it a promising candidate for drug discovery, and its potential use in cancer research is also being investigated. Further research is needed to fully understand its mechanism of action and optimize its synthesis method.
Synthesemethoden
The synthesis of 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-ethylphenyl)acetamide involves several steps, including the reaction of 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol with 2-ethylphenylacetyl chloride in the presence of a base. The resulting product is then treated with an oxidizing agent to form the final compound, 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-ethylphenyl)acetamide. The purity and yield of the synthesis can be improved by using different reaction conditions.
Wissenschaftliche Forschungsanwendungen
2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-ethylphenyl)acetamide has been studied for its potential use in various scientific research applications, including as a ligand for G protein-coupled receptors (GPCRs), which are important drug targets. 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-ethylphenyl)acetamide has been shown to have high affinity and selectivity for certain GPCRs, making it a promising candidate for drug discovery. Additionally, 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-ethylphenyl)acetamide has been studied for its potential use in cancer research, as it has been shown to inhibit the growth of certain cancer cells.
Eigenschaften
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(2-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-4-14-8-5-6-10-16(14)21-18(22)13-23-17-11-7-9-15-12-20(2,3)24-19(15)17/h5-11H,4,12-13H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKJMEJTRMHDHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)COC2=CC=CC3=C2OC(C3)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-({[3,3'-bithiophene]-5-yl}methyl)-3-fluoro-4-methoxybenzene-1-sulfonamide](/img/structure/B2842475.png)
![3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(4-fluorophenyl)methyl]urea](/img/structure/B2842476.png)
![N-benzyl-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2842477.png)

![2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(o-tolyl)butanamide](/img/structure/B2842481.png)
![4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-methylpyrimidin-2-amine](/img/structure/B2842482.png)


![7-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2842487.png)
![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-[2-(4-methylphenyl)sulfanylpyridin-3-yl]methanone](/img/structure/B2842489.png)
